molecular formula C16H11F3N4 B1412595 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine CAS No. 2088941-79-9

4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

Cat. No.: B1412595
CAS No.: 2088941-79-9
M. Wt: 316.28 g/mol
InChI Key: DALBVTLGWLUOIT-UHFFFAOYSA-N
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Description

4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine (CAS No. 2088941-79-9) is a heterocyclic compound with the molecular formula C₁₆H₁₁F₃N₄ and a molecular weight of 316.280 g/mol. Its IUPAC name is 4-[6-[2-(trifluoromethyl)phenyl]pyridin-3-yl]pyrimidin-2-amine. The compound features a pyridine ring linked to a pyrimidine moiety, with a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl group (Figure 1). This electron-withdrawing group enhances lipophilicity and may influence binding interactions in biological systems. The molecule has 1 hydrogen bond donor and 4 hydrogen bond acceptors, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

4-[6-[2-(trifluoromethyl)phenyl]pyridin-3-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4/c17-16(18,19)12-4-2-1-3-11(12)14-6-5-10(9-22-14)13-7-8-21-15(20)23-13/h1-9H,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALBVTLGWLUOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the molecule.

Scientific Research Applications

4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

  • Molecular Formula : C₁₆H₁₄N₄O
  • Molecular Weight : 278.310 g/mol
  • Substituent : Methoxy (-OCH₃) at the phenyl ring’s ortho position.
  • Hydrogen Bonding: 1 donor, 5 acceptors.
  • Key Differences: The methoxy group is electron-donating, increasing electron density on the phenyl ring compared to the electron-withdrawing -CF₃ group. This may alter π-π stacking or dipole interactions in target binding . Lower molecular weight (278 vs. 316 g/mol) due to replacement of three fluorine atoms with a methoxy group. Increased hydrogen bond acceptors (5 vs.

6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine

  • Molecular Formula : C₁₄H₁₅F₃N₄
  • Molecular Weight : 296.290 g/mol
  • Substituents: Trifluoromethyl (-CF₃) on pyridine, dimethylamino (-N(CH₃)₂) at position 2, and aniline at position 4.
  • Key Differences: The dimethylamino group introduces strong electron-donating effects, which may stabilize charge interactions in acidic environments.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Molecular Formula : C₁₂H₁₆N₂O₃S₂
  • Molecular Weight : 300.400 g/mol
  • Substituents : Thietane ring and ester group.
  • Key Differences :
    • The thietane and ester functionalities introduce distinct reactivity (e.g., susceptibility to hydrolysis) and 3D conformation, diverging from the planar aromatic system of the target compound .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent H-Bond Donors H-Bond Acceptors
4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine C₁₆H₁₁F₃N₄ 316.280 -CF₃ (phenyl) 1 4
4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine C₁₆H₁₄N₄O 278.310 -OCH₃ (phenyl) 1 5
6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine C₁₄H₁₅F₃N₄ 296.290 -CF₃ (pyridine), -N(CH₃)₂ 1 4

Implications of Substituent Modifications

  • In contrast, -OCH₃ may engage in hydrogen bonding or cation-π interactions .
  • Lipophilicity : The trifluoromethyl group increases logP values compared to methoxy analogs, suggesting enhanced membrane permeability but possible challenges in aqueous solubility .
  • Metabolic Stability: Fluorine atoms in -CF₃ may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Biological Activity

4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H11F3N4C_{16}H_{11}F_3N_4 with a molecular weight of 316.28 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Suzuki-Miyaura coupling : A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
  • Oxidation and Reduction : Various reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are employed to modify the compound's structure.

The mechanism of action for this compound likely involves inhibition of specific enzymes or receptors. The trifluoromethyl group may enhance binding affinity to hydrophobic pockets in proteins, thus affecting cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, a study demonstrated that derivatives of pyrimidine exhibited significant cytotoxicity against HeLa cells, with encapsulated formulations showing improved efficacy compared to free forms .

Table 1: Anticancer Efficacy of Pyrimidine Derivatives

Compound TypeIC50 (μg/mL)Tumor Inhibition (%)
Encapsulated Pyrimidine2066.47 ± 26.8
Free Pyrimidine2050.46 ± 16.24
5-Fluorouracil-14.47 ± 9.22

This table summarizes the effectiveness of different formulations against tumor cells, indicating that encapsulation enhances therapeutic outcomes.

Other Biological Activities

Beyond anticancer effects, pyrimidine derivatives have been studied for their:

  • Antibacterial : Demonstrated activity against various bacterial strains .
  • Antiviral : Potential in inhibiting viral replication .
  • Antiparasitic : Efficacy against parasitic infections has also been reported .

Case Studies

  • In vitro Studies : A study assessed the cytotoxic effects of encapsulated pyrimidines on HeLa cells, revealing a substantial reduction in cell viability (75.91%) at a concentration of 20 μg/mL.
  • In vivo Studies : Research involving Swiss albino mice indicated significant tumor inhibition rates when treated with liposomal formulations of pyrimidines compared to conventional therapies like 5-fluorouracil .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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